molecular formula C10H23Cl2N3OS B2704007 2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride CAS No. 2361655-23-2

2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride

Cat. No. B2704007
CAS RN: 2361655-23-2
M. Wt: 304.27
InChI Key: JOCJSOUFAHKZFW-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Medicinal Drug Intermediates

2-Amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride is primarily studied in the context of its utility as an intermediate in the synthesis of medicinal drugs. A relevant study involves the cyclization of N,N-Bis(2-chloroethyl)methylamine in aqueous hydrazine, highlighting its use as an intermediate for synthesizing compounds with potential therapeutic applications. This compound, among others, demonstrates the versatility of piperazine derivatives in drug development, providing a basis for the synthesis of compounds with varied pharmacological activities (Kushakova et al., 2004).

Anticancer Activity and Metabolism Studies

The molecule has also been part of studies focusing on its metabolism and potential anticancer activity. For instance, 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) is a compound with excellent in vivo and in vitro anticancer activity and low toxicity. Its major metabolites in rat bile were studied, showing extensive metabolism and identifying nine metabolites, which indicates the compound's bioactive potential and its metabolic pathways in living organisms (Jiang et al., 2007).

Synthesis of Fluorinated Amino Acids

Furthermore, research into the synthesis of valuable fluorinated amino acids starting from 4,4,4-trifluoro-3-methylbutanoic acid illustrates the role of such compounds in developing fluorinated analogs of natural amino acids. These efforts contribute to the broader field of designing molecules with enhanced properties for drug development, highlighting the compound's importance in synthetic chemistry and pharmaceutical sciences (Pigza et al., 2009).

Development of Serotonin Receptor Ligands

The compound's derivatives have been explored for their potential as ligands for the histamine H4 receptor, indicating its relevance in developing treatments for inflammatory and pain conditions. This research sheds light on the compound's utility in creating molecules that could influence histamine-related biological pathways, offering insights into new therapeutic avenues (Altenbach et al., 2008).

properties

IUPAC Name

2-amino-1-(4-methylpiperazin-1-yl)-4-methylsulfanylbutan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3OS.2ClH/c1-12-4-6-13(7-5-12)10(14)9(11)3-8-15-2;;/h9H,3-8,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCJSOUFAHKZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(CCSC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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